N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-methylphenoxy)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-methylphenoxy)acetamide involves several steps. One common method includes the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine in chloroform . Another method involves the use of hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as mediators in dimethyl formamide as a solvent . These methods yield the desired compound in high purity and yield.
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promising antibacterial and antifungal activities.
Medicine: It is being investigated for its potential as an anti-tubercular agent.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. For example, in its antibacterial activity, the compound targets bacterial cell walls, disrupting their integrity and leading to cell death . In anti-tubercular applications, it inhibits the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-methylphenoxy)acetamide is unique due to its specific substitution pattern on the benzothiazole ring. Similar compounds include:
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Used in similar antibacterial applications.
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds also exhibit antibacterial activity but differ in their substitution patterns and specific activities.
The uniqueness of this compound lies in its combination of functional groups, which confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H20N2O3S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H20N2O3S/c1-14-7-3-5-9-19(14)28-13-21(26)24-16-11-15(2)22(27)17(12-16)23-25-18-8-4-6-10-20(18)29-23/h3-12,27H,13H2,1-2H3,(H,24,26) |
InChI Key |
DTOZVEBHSOYULS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C(=C2)C)O)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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